4-Methoxy-4-oxo-2-(phenylselanyl)butanoate
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Overview
Description
Preparation Methods
The synthesis of 4-Methoxy-4-oxo-2-(phenylselanyl)butanoate can be achieved through the oxidative selenofunctionalization of allenes. This method involves the use of organoselenium and 1-fluoropyridinium reagents, which offer advantages such as low toxicity and high functional group tolerance . The reaction conditions typically involve the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation .
Chemical Reactions Analysis
4-Methoxy-4-oxo-2-(phenylselanyl)butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different selenium-containing derivatives.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like 1-fluoropyridinium compounds and reducing agents specific to selenium chemistry . The major products formed from these reactions include α-selenoenals and α-selenoenones .
Scientific Research Applications
4-Methoxy-4-oxo-2-(phenylselanyl)butanoate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other selenium-containing compounds.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential therapeutic properties, it is being explored for use in drug development.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-oxo-2-(phenylselanyl)butanoate involves the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation . This pathway allows for the formation of α-selenoenals and α-selenoenones, which are key intermediates in various chemical reactions .
Comparison with Similar Compounds
4-Methoxy-4-oxo-2-(phenylselanyl)butanoate can be compared with other similar organoselenium compounds, such as:
4-oxo-3-(phenylselanyl)pent-2-enoates: These compounds share similar structural features and reactivity patterns.
α-selenoenals: These compounds are also products of oxidative selenofunctionalization reactions and have similar applications.
The uniqueness of this compound lies in its specific reactivity and the potential for diverse applications in various fields .
Properties
CAS No. |
676259-99-7 |
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Molecular Formula |
C11H11O4Se- |
Molecular Weight |
286.17 g/mol |
IUPAC Name |
4-methoxy-4-oxo-2-phenylselanylbutanoate |
InChI |
InChI=1S/C11H12O4Se/c1-15-10(12)7-9(11(13)14)16-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14)/p-1 |
InChI Key |
PZKBANIYFPYZMW-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CC(C(=O)[O-])[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
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